5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H8BrFO2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) |
InChI Key |
DWLUHTILPZEHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Reaction
The most widely employed method for synthesizing biphenyl carboxylic acids, including halogenated derivatives like this compound, is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed coupling involves the reaction of aryl halides with aryl boronic acids or esters under basic conditions.
- Typical Reactants :
- Aryl halide: 5-bromo-2-fluoroiodobenzene or similar halogenated biphenyl precursors
- Aryl boronic acid: substituted phenylboronic acid derivatives bearing carboxylic acid groups or protected forms
- Catalysts and Ligands :
- Palladium sources such as tetrakis(triphenylphosphine)palladium(0) or Pd2(dba)3
- Phosphine ligands like SPhos or XPhos to enhance catalytic activity and selectivity
- Bases :
- Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are commonly used to facilitate transmetalation
- Solvents :
- Mixtures of tetrahydrofuran (THF), toluene, and water are typical to balance solubility and reaction kinetics
- Reaction Conditions :
- Reflux temperatures or moderate heating (e.g., 80–90 °C) for several hours to ensure complete coupling
- Yields :
Example Procedure :
A mixture of 5-bromo-2-fluoroiodobenzene and a suitable boronic acid derivative is combined with Pd(PPh3)4 catalyst and K2CO3 base in a THF/toluene/water solvent system. The reaction is refluxed under nitrogen atmosphere for 6–12 hours. After completion, the mixture is cooled, extracted, and purified by recrystallization or chromatography to isolate the target biphenyl carboxylic acid.
Organometallic Reagents and Metal-Mediated Coupling
Alternative synthetic routes involve the formation of organozinc intermediates from halogenated precursors, followed by nickel-catalyzed cross-coupling:
This method allows for precise control over substitution patterns and can be advantageous when Suzuki conditions are less effective.
Reduction and Functional Group Transformation Steps
In some synthetic schemes, biphenyl intermediates undergo reduction or functional group modifications prior to or after coupling:
Such steps may be necessary to introduce the carboxylic acid functionality or to modify substituents for subsequent coupling reactions.
Data Table: Summary of Key Preparation Parameters
| Parameter | Suzuki–Miyaura Cross-Coupling | Organometallic Nickel-Catalyzed Coupling | Reduction & Purification Steps |
|---|---|---|---|
| Starting Materials | 5-Bromo-2-fluoroiodobenzene + Boronic acid | 5-Bromo-2-fluorotoluene → Grignard → Organozinc | Biphenyl intermediates |
| Catalyst | Pd(PPh3)4, Pd2(dba)3 + SPhos or XPhos | Bis(triphenylphosphine)nickel dichloride | None (reducing agents used) |
| Base | Na2CO3 or K2CO3 | Not applicable | Not applicable |
| Solvent | THF, toluene, water mixture | Dry THF | Propionic acid, hexane |
| Temperature | Reflux (~80–90 °C) | 25–30 °C | Ambient to mild heating |
| Reaction Time | 6–12 hours | 2.5–4 hours | Variable |
| Yield | Up to 78% or higher | Moderate to good | Dependent on step |
| Purification | Extraction, recrystallization, chromatography | Extraction, recrystallization | Washing, drying under vacuum |
Research Discoveries and Optimization Insights
The choice of ligand in the Suzuki reaction (SPhos vs. XPhos) significantly affects the yield and selectivity of fluorinated biphenyls.
Fluorine substitution on the biphenyl ring slows down some coupling reactions compared to non-fluorinated analogs but can be compensated by optimized catalyst systems.
Organometallic methods involving zinc intermediates provide an alternative when palladium catalysis is less effective or when specific substitution patterns are required.
Reduction steps using diisobutylaluminum hydride have been optimized to yield pure intermediates necessary for subsequent coupling reactions.
Spectroscopic characterization (1H-NMR, 13C-NMR, IR, Mass Spectrometry) confirms the structure and purity of synthesized biphenyl carboxylic acids, with characteristic signals for aromatic protons, carboxylic acid carbonyl carbons (~180 ppm in 13C-NMR), and halogen substituents.
Scientific Research Applications
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes key structural analogs and their properties:
Key Comparative Insights
Electronic Effects: Bromo and fluoro substituents lower the pKa of the carboxylic acid group compared to non-halogenated analogs (e.g., 2'-fluoro vs. unsubstituted biphenyl acid) due to their electron-withdrawing nature . Trifluoromethyl (CF₃) substituents (e.g., 4-Chloro-3'-(trifluoromethyl)-analog, CAS 926234-95-9) induce stronger inductive effects, further increasing acidity .
Reactivity :
- Bromo at the 5' position (target compound) facilitates cross-coupling reactions, while its absence in 2'-fluoro analogs limits such utility .
- Ortho-substituted carboxylic acids (e.g., 2-COOH isomer) exhibit reduced solubility and altered reactivity due to steric and electronic effects .
Biological and Material Applications :
- Fluoro substituents enhance metabolic stability, making 4'-fluoro analogs (CAS 10540-39-3) attractive in drug design .
- Bromo groups serve as handles for further functionalization in agrochemical intermediates .
Stability and Solubility: Bromo-fluoro combinations (e.g., target compound) improve thermal stability but reduce aqueous solubility compared to mono-halogenated analogs . Methyl substituents (e.g., 5-Fluoro-3'-methyl analog, CAS 1242336-54-4) increase lipophilicity, favoring membrane permeability in pharmaceuticals .
Biological Activity
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with bromine and fluorine substituents, which can influence its interaction with biological targets. The carboxylic acid functional group is critical for its biological activity.
Research indicates that compounds with biphenyl structures often interact with various biological receptors. Specifically, the introduction of halogen atoms (bromine and fluorine) can significantly alter binding affinities to targets such as NMDA receptors, which are involved in synaptic plasticity and memory function.
Target Interactions
- NMDA Receptors : Studies show that modifications in the biphenyl structure can enhance or reduce affinity for NMDA receptor subtypes (NR2A, NR2B, NR2C, NR2D) . For instance, the addition of a fluoro group has been noted to increase affinity for certain receptor subtypes while decreasing it for others.
- Cell Cycle Regulation : Compounds similar to this compound have been shown to affect cell cycle progression in cancer cells, indicating potential anticancer properties .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of biphenyl derivatives against various cancer cell lines. For example:
- Cytotoxicity Assessment : The selective cytotoxicity index (SCI) indicates that certain derivatives exhibit preferential toxicity towards cancer cells compared to normal cells .
- Cell Line Sensitivity : Research has shown that compounds can induce cell cycle arrest in cancer cells like COLO201 and MDA-MB-231, suggesting their potential as anticancer agents .
Research Findings and Case Studies
A series of studies have explored the biological activity of biphenyl derivatives:
Pharmacokinetics
The pharmacokinetic properties of biphenyl carboxylic acids vary based on their structural modifications. Factors such as solubility, metabolic stability, and bioavailability are crucial for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between arylboronic acids and halogenated aromatic precursors. Key steps include:
- Halogen selection : Bromine at the 5' position enhances reactivity in cross-coupling due to its leaving-group ability .
- Solvent and temperature : Reactions often use THF or DMF at 80–100°C under inert atmospheres to prevent catalyst deactivation .
- Post-coupling oxidation : Carboxylic acid formation may require hydrolysis of ester intermediates using NaOH/EtOH . Yields (>75%) depend on catalyst loading (1–5 mol%) and precise stoichiometry of coupling partners.
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological validation involves:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine’s deshielding effect on adjacent protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~295.1 g/mol) and isotopic patterns from bromine .
- X-ray crystallography : Resolves biphenyl planarity and dihedral angles between aromatic rings, critical for studying π-π stacking in materials science .
Advanced Research Questions
Q. How do the positions of bromine and fluorine substituents influence the compound’s biological activity?
The 2'-fluoro and 5'-bromo groups synergistically enhance:
- Lipophilicity : Fluorine increases membrane permeability, while bromine contributes to van der Waals interactions in hydrophobic binding pockets .
- Electron withdrawal : Fluorine’s electronegativity polarizes the biphenyl system, improving binding to enzymes (e.g., kinases) via dipole interactions .
- Steric effects : Substituent positioning minimizes steric hindrance, allowing the carboxylic acid to engage in hydrogen bonding with active-site residues . Comparative studies with analogs (e.g., 3'-bromo or 4'-fluoro derivatives) show reduced activity, highlighting the importance of precise substitution .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Buffer pH affects carboxylic acid ionization. Use consistent pH (e.g., 7.4 PBS) and validate via UV-Vis titration .
- Protein target flexibility : Molecular dynamics simulations (MD) can model conformational changes upon binding, clarifying variability in inhibition kinetics .
- Impurity interference : HPLC purity checks (>95%) and LC-MS/MS analysis identify byproducts (e.g., dehalogenated derivatives) that may skew results .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Docking studies : Tools like AutoDock Vina predict binding modes to targets (e.g., COX-2), prioritizing derivatives with modified halogen positions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to optimize substituent electronegativity and size .
- ADMET prediction : Software like SwissADME forecasts metabolic stability, highlighting risks of rapid glucuronidation due to the carboxylic acid group .
Methodological Challenges & Future Directions
Q. What are the key challenges in scaling up synthesis while maintaining regiochemical purity?
- Byproduct formation : Competing Ullmann or homocoupling reactions may occur at high concentrations. Mitigate via slow reagent addition and catalyst screening (e.g., PdCl₂(dppf)) .
- Purification difficulties : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate regioisomers .
- Catalyst recovery : Immobilized palladium systems (e.g., Pd on carbon) reduce costs and metal contamination in large-scale batches .
Q. What novel applications are emerging for this compound beyond medicinal chemistry?
- Metal-organic frameworks (MOFs) : The carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺), creating porous structures for gas storage .
- Photoactive materials : Bromine’s heavy-atom effect enhances intersystem crossing, making the compound a candidate for OLED triplet emitters .
- Proteolysis-targeting chimeras (PROTACs) : Biphenyl derivatives serve as linkers to recruit E3 ubiquitin ligases in targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
